2-(4-benzylpiperidin-1-yl)-N-(3-(methylthio)phenyl)-2-oxoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-benzylpiperidin-1-yl)-N-(3-(methylthio)phenyl)-2-oxoacetamide, also known as BZPMT, is a synthetic compound that has gained attention in the field of scientific research due to its potential therapeutic applications. BZPMT belongs to the class of piperidine derivatives and is known for its unique chemical structure, which makes it a promising candidate for drug development.
Scientific Research Applications
Sigma Receptor Ligand Properties
A significant area of research involving analogues of 2-(4-benzylpiperidin-1-yl)-N-(3-(methylthio)phenyl)-2-oxoacetamide is in their role as potent sigma1 receptor ligands. Studies by Huang et al. (2001) and Huang et al. (1998) have shown that various analogues, including N-(1-benzylpiperidin-4-yl)arylacetamides, exhibit high affinity for sigma1 receptors over sigma2 receptors. This selectivity and affinity make these compounds potential candidates for radiotracers in imaging studies like positron emission tomography or single photon emission computerized tomography (Huang et al., 2001) (Huang et al., 1998).
Synthesis and Structural Analysis
Ahmed et al. (2016) explored the synthesis of compounds structurally similar to 2-(4-benzylpiperidin-1-yl)-N-(3-(methylthio)phenyl)-2-oxoacetamide. They synthesized derivatives and analyzed their structures using various techniques like FT-IR, NMR spectroscopy, and X-ray diffraction. These studies contribute to understanding the molecular structure and potential applications of these compounds in various fields (Ahmed et al., 2016).
Applications in Oxidative Reactions
Mercadante et al. (2013) discussed the synthesis of 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate and its use in oxidative reactions. Such studies highlight the potential of benzylpiperidin-1-yl derivatives in facilitating various chemical reactions, including oxidation processes (Mercadante et al., 2013).
Electrocatalytic Oxidation Applications
Rafiee et al. (2018) developed an electrocatalytic method using 4-acetamido-2,2,6,6-tetramethylpiperidin-1-oxyl (ACT) for oxidizing primary alcohols and aldehydes to carboxylic acids. This study underlines the versatility of benzylpiperidin-1-yl derivatives in facilitating electrochemical reactions, which can be significant in various industrial and pharmaceutical applications (Rafiee et al., 2018).
properties
IUPAC Name |
2-(4-benzylpiperidin-1-yl)-N-(3-methylsulfanylphenyl)-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2S/c1-26-19-9-5-8-18(15-19)22-20(24)21(25)23-12-10-17(11-13-23)14-16-6-3-2-4-7-16/h2-9,15,17H,10-14H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNVPCYJNCRNSLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)C(=O)N2CCC(CC2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-benzylpiperidin-1-yl)-N-(3-(methylthio)phenyl)-2-oxoacetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.